REACTION_CXSMILES
|
NC(CCCCCCCCC(N)C(C)C)C(C)C.[CH3:19][CH2:20][CH:21]([CH:24]1[CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH:27]([CH:36]([CH2:39][CH3:40])[CH2:37][CH3:38])[NH:26][NH:25]1)[CH2:22][CH3:23]>>[NH2:25][CH:24]([CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH:27]([NH2:26])[CH:36]([CH2:37][CH3:38])[CH2:39][CH3:40])[CH:21]([CH2:22][CH3:23])[CH2:20][CH3:19]
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Name
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( a )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
NC(C(C)C)CCCCCCCCC(C(C)C)N
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Name
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3,12-di-(3-pentyl)-1,2-diazacyclododecane
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Quantity
|
49 g
|
Type
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reactant
|
Smiles
|
CCC(CC)C1NNC(CCCCCCCC1)C(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
affording
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Type
|
CUSTOM
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Details
|
after purification by chromatography 37.5 g (75% of theory) of 4,13-diamino-3,14-diethylhexadecane as a colourless oil [nD20 =1.4664; IR spectrum (liquid) includes bands at 3330, 1626 cm-1 ]
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Name
|
|
Type
|
|
Smiles
|
NC(C(CC)CC)CCCCCCCCC(C(CC)CC)N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |